molecular formula C20H14BrN3O B6007873 6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol

6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol

Cat. No.: B6007873
M. Wt: 392.2 g/mol
InChI Key: QOSLDOWRHNAHNE-FSJBWODESA-N
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Description

6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol is a complex organic compound that features a bromine atom, a quinoline moiety, and a naphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the hydrazone: This involves the reaction of quinoline-8-carbaldehyde with hydrazine hydrate to form quinolin-8-ylhydrazone.

    Bromination: The naphthalen-2-ol is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Condensation: The final step involves the condensation of the brominated naphthalen-2-ol with the quinolin-8-ylhydrazone under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of quinolin-8-ylhydrazinylidene derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of various substituted naphthalen-2-ol derivatives.

Scientific Research Applications

6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs.

    Materials Science: Use in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The hydrazone linkage can also form reactive intermediates that interact with cellular proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-naphthol
  • (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
  • 6-bromo-1-hexanol

Uniqueness

6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol is unique due to its combination of a brominated naphthol and a quinoline hydrazone. This structure imparts specific chemical reactivity and biological activity that is distinct from other similar compounds.

Properties

IUPAC Name

6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-15-7-8-16-14(11-15)6-9-19(25)17(16)12-23-24-18-5-1-3-13-4-2-10-22-20(13)18/h1-12,24-25H/b23-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSLDOWRHNAHNE-FSJBWODESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=C(C=CC4=C3C=CC(=C4)Br)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=C(C=CC4=C3C=CC(=C4)Br)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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